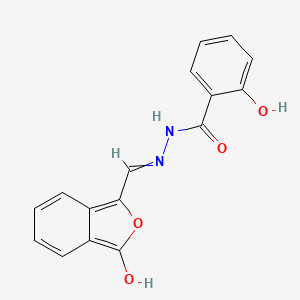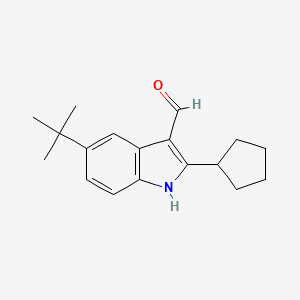![molecular formula C14H18N4S B1307318 3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazol CAS No. 439605-58-0](/img/structure/B1307318.png)
3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole is a useful research compound. Its molecular formula is C14H18N4S and its molecular weight is 274.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Anwendungen
Triazolverbindungen sind bekannt für ihre antifungalen Eigenschaften . Sie sind ein zentraler Strukturbestandteil in vielen Antimykotika wie Fluconazol und Voriconazol . Daher könnte "3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazol" möglicherweise bei der Entwicklung neuer Antimykotika eingesetzt werden.
Antivirelle Anwendungen
Triazolverbindungen zeigen auch antivirale Eigenschaften . Ribavirin, ein Medikament zur Behandlung von Virusinfektionen, enthält beispielsweise einen Triazol-Kern . Dies deutet darauf hin, dass "this compound" auf seine möglichen antiviralen Anwendungen untersucht werden könnte.
Antikrebs-Anwendungen
Untersuchungen haben gezeigt, dass bestimmte 1,2,4-Triazolderivate vielversprechende Antikrebs-Eigenschaften aufweisen . Daher könnte "this compound" möglicherweise bei der Entwicklung neuartiger Antikrebsmittel eingesetzt werden.
Entzündungshemmende und schmerzlindernde Anwendungen
Es wurde festgestellt, dass Triazolverbindungen entzündungshemmende und schmerzlindernde Eigenschaften aufweisen . Dies deutet darauf hin, dass "this compound" für seine potenzielle Verwendung bei der Schmerzbehandlung und Behandlung von Entzündungen untersucht werden könnte.
Antidepressive Anwendungen
Der Triazol-Kern ist in verschiedenen Klassen von Medikamenten enthalten, darunter Antidepressiva . Daher könnte "this compound" möglicherweise bei der Entwicklung neuer Antidepressiva eingesetzt werden.
Antihypertensive Anwendungen
Triazolverbindungen finden sich auch in Antihypertensiva . Dies deutet darauf hin, dass "this compound" auf seine potenziellen antihypertensiven Anwendungen untersucht werden könnte.
Zukünftige Richtungen
The future directions for research on 3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole and similar compounds involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . These compounds have potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities , and are therefore of interest in drug discovery studies .
Wirkmechanismus
Mode of Action
1,2,4-triazole derivatives often act by inhibiting their target enzymes, such as aromatase .
Biochemical Pathways
Without specific information on “3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole”, it’s difficult to say which biochemical pathways it affects. Aromatase inhibitors generally affect the steroid hormone biosynthesis pathway .
Result of Action
Inhibition of aromatase by 1,2,4-triazole derivatives can lead to decreased estrogen production .
Biochemische Analyse
Biochemical Properties
3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s unique structure allows it to form hydrogen bonds and other interactions with biomolecules, enhancing its stability and reactivity
Cellular Effects
The effects of 3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with specific cellular targets makes it a valuable tool for studying cellular mechanisms and developing therapeutic agents.
Molecular Mechanism
At the molecular level, 3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s structure allows it to fit into specific binding sites, making it an effective modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it maintains its activity over extended periods, making it suitable for long-term biochemical experiments.
Dosage Effects in Animal Models
The effects of 3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, 3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects.
Eigenschaften
IUPAC Name |
3-benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-18-13(12-8-5-9-15-12)16-17-14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12,15H,5,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGOUPZDDOHXIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3CCCN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)
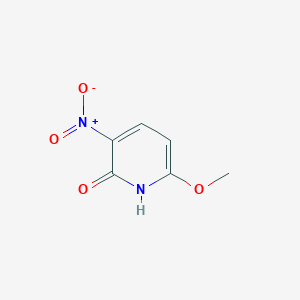

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)
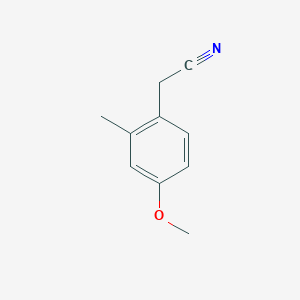



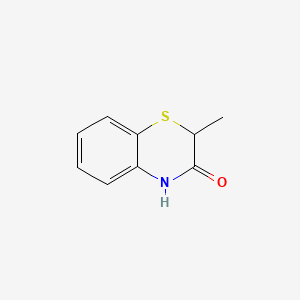
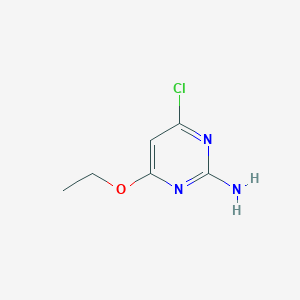
![5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307263.png)

